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Compound of Interest

Compound Name: (S,R)-CFT8634

Cat. No.: B15621363

An In-Depth Technical Guide to (S,R)-CFT8634

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the chemical structure, IUPAC name, mechanism of action, and
available data for the investigational compound (S,R)-CFT8634.

Chemical Structure and IUPAC Name

(S,R)-CFT8634 is a potent and selective orally bioavailable degrader of Bromodomain-
containing protein 9 (BRD9).[1][2] It is classified as a Bifunctional Degradation Activating
Compound (BIDAC™), a type of Proteolysis Targeting Chimera (PROTAC).[1][3] The molecule
is comprised of a ligand that binds to BRD9, a linker, and a ligand that recruits the Cereblon
(CRBN) E3 ubiquitin ligase.[4][5]

The IUPAC name for the active stereocisomer, CFT8634, is (S)-3-((4-(4-((S)-1-(2,6-dimethoxy-4-
(1,4,5-trimethyl-6-o0x0-1,6-dihydropyridin-3-yl)benzyl)-3,3-difluoropiperidin-4-yl)piperazin-1-
yl)-3-fluorophenyl)amino)piperidine-2,6-dione.[6] The "(S,R)" designation likely refers to the
stereochemistry at the two chiral centers of the molecule.

Image of the chemical structure of (S,R)-CFT8634:

(A visual representation of the chemical structure would be placed here in a full whitepaper.)

Mechanism of Action
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CFT8634 functions by hijacking the body's natural protein disposal system to selectively
eliminate BRD9.[7][8] This mechanism is hypothesized to be effective in treating cancers with a
dependency on BRD9, such as synovial sarcoma and other SMARCB1-perturbed tumors.[8][9]

The process involves the formation of a ternary complex between CFT8634, the BRD9 protein,
and the CRBN E3 ubiquitin ligase.[6][8] This proximity, induced by the bifunctional nature of
CFT8634, allows for the polyubiquitination of BRD9 by the E3 ligase.[6][8] The polyubiquitin
chain acts as a tag, marking the BRD9 protein for degradation by the 26S proteasome.[6]
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Mechanism of action for CFT8634.

Quantitative Data

Preclinical studies have demonstrated the potency and selectivity of CFT8634 in degrading
BRD9. The following table summarizes key in vitro data.
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Cell Line Assay Metric Value Reference
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Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the general methodologies
employed in the preclinical evaluation of CFT8634 can be outlined.

In Vitro Degradation Assays

The half-maximal degradation concentration (DC50) was determined in various cancer cell
lines. A common workflow for such an assay is as follows:
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General workflow for in vitro degradation assays.

In Vivo Tumor Growth Inhibition Studies
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The anti-tumor activity of CFT8634 was assessed in vivo using xenograft models. The general
protocol for these experiments is as follows:

e Animal Model: Immunocompromised mice (e.g., NOD SCID) are used.

e Tumor Implantation: Human cancer cell lines (e.g., NCI-H929 multiple myeloma) are
implanted subcutaneously.[11]

o Treatment: Once tumors reach a specified size, mice are treated orally with a vehicle control
or CFT8634 at various doses and schedules (e.g., once daily for 21 days).[11]

e Monitoring: Tumor volume and body weight are measured regularly.

o Endpoint: At the end of the study, tumors may be excised for pharmacodynamic analysis
(e.g., measurement of BRD9 levels).

Clinical Development

CFT8634 is currently being evaluated in a Phase 1/2 clinical trial (NCT05355753) for the
treatment of synovial sarcoma and SMARCB1-null tumors.[1][12] The trial is designed to
assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of
CFT8634.[12] Initial results from the Phase 1 dose-escalation portion of the study have been
presented.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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